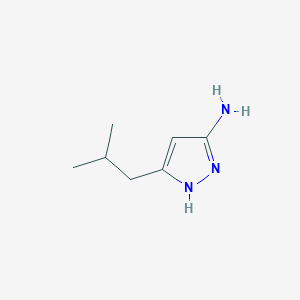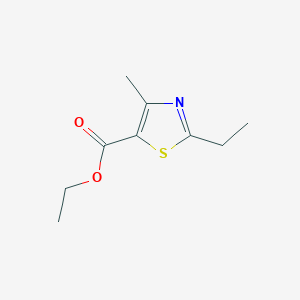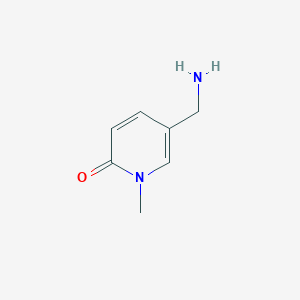
3-アミノ-4-(2,4,5-トリフルオロフェニル)ブタン酸
概要
説明
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a chemical compound with the molecular formula C10H10F3NO2 It is characterized by the presence of an amino group, a butanoic acid chain, and a trifluorophenyl group
科学的研究の応用
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting metabolic and neurological disorders.
Industry: The compound is utilized in the development of advanced materials and chemical processes.
作用機序
Target of Action
It is known to have potential pharmacological effects .
Result of Action
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid has potential pharmacological effects in promoting insulin secretion . This suggests that the compound may have a role in the regulation of blood glucose levels.
生化学分析
Biochemical Properties
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in amino acid metabolism, such as aminotransferases, which facilitate the transfer of amino groups between molecules. Additionally, 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications .
Cellular Effects
The effects of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid on cellular processes are diverse and depend on the cell type and context. In some cell types, this compound has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid can modulate the activity of signaling proteins such as kinases and phosphatases, which play critical roles in regulating cellular functions . These effects highlight the compound’s potential as a tool for studying cellular processes and developing new therapeutic strategies.
Molecular Mechanism
At the molecular level, 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid can act as an enzyme inhibitor or activator, depending on the target enzyme and the context of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid has been observed to cause changes in cellular function, including alterations in cell growth and differentiation. These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid in animal models vary with different dosages. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, studies in animal models have shown that high doses of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid can cause toxic effects, such as liver and kidney damage . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound in clinical applications.
Metabolic Pathways
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is involved in various metabolic pathways, primarily related to amino acid metabolism. This compound can be metabolized by enzymes such as aminotransferases and dehydrogenases, leading to the formation of metabolites that can further participate in biochemical reactions . The interactions of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid with these enzymes can affect metabolic flux and alter the levels of specific metabolites, providing insights into its potential metabolic effects.
Transport and Distribution
Within cells and tissues, 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid can influence its activity and effectiveness, making it an important factor to consider in biochemical and pharmacological studies.
Subcellular Localization
The subcellular localization of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, this compound may be localized to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences . The localization of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid can affect its activity and interactions with other biomolecules, providing insights into its functional roles within cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid typically involves multiple steps. One common method starts with the reaction of 2,4,5-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc in tetrahydrofuran to form ethyl 4-(2,4,5-trifluorophenyl)-3-oxo-butanoate. This intermediate is then hydrolyzed using sodium hydroxide, followed by acidification with diluted hydrochloric acid to yield 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid
Industrial Production Methods
Industrial production methods for 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce primary alcohols.
類似化合物との比較
Similar Compounds
- ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride
- (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride
- Boc-®-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid
Uniqueness
3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is unique due to its specific trifluorophenyl substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
特性
IUPAC Name |
3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16/h2,4,6H,1,3,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFQQJVYCWLKPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid in medicinal chemistry?
A: 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid serves as a key intermediate in the synthesis of Sitagliptin, a drug used for treating type 2 diabetes. [] Sitagliptin belongs to the gliptin class of drugs, which work by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4).
Q2: How does 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid contribute to the development of new antidiabetic drugs?
A: Research has led to the development of Neogliptin, a novel DPP-4 inhibitor derived from 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. [] Neogliptin demonstrates superior potency compared to existing drugs like vildagliptin and sitagliptin, showing promise for improved diabetes management.
Q3: How does Neogliptin interact with DPP-4 at the molecular level?
A: Neogliptin exhibits specific interactions with key amino acid residues within the active site of DPP-4, similar to the binding modes observed for vildagliptin and sitagliptin. [] These interactions effectively block the enzyme's activity.
Q4: Beyond its role in diabetes treatment, are there other potential applications for 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid?
A4: While primarily recognized for its use in synthesizing antidiabetic agents, 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid holds potential as a building block for other pharmaceutical compounds. Its unique structure and properties make it attractive for exploring its utility in diverse therapeutic areas.
Q5: Have there been studies investigating the solubility of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid?
A: Yes, research has explored the solubility of a protected form, Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, in various solvents and solvent mixtures at different temperatures. [] The study aimed to understand the compound's behavior in solution and optimize conditions for synthesis and purification.
Q6: What are the primary methods used for synthesizing 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid?
A: Several synthetic approaches have been developed, including enantiospecific synthesis starting from (S)-serine, achieving a yield of 30%. [] Additionally, nickel-catalyzed asymmetric hydrogenation offers an alternative route with high yield and enantiomeric excess. []
Q7: Are there any environmental concerns associated with 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid?
A7: While the provided research doesn't directly address environmental impacts, it's crucial to consider the potential ecological effects of any pharmaceutical compound. Future studies should investigate the compound's fate and potential risks to the environment, including its biodegradability and potential for accumulation in ecosystems.
Q8: What are the future directions for research on 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid and its derivatives?
A8: Continued research should focus on:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)
![tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate](/img/structure/B1290390.png)









![1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B1290407.png)
